molecular formula C10H19NO2 B565683 (4R)-1-Methyl-4-propyl-L-proline Methyl Ester CAS No. 13380-39-7

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Cat. No.: B565683
CAS No.: 13380-39-7
M. Wt: 185.267
InChI Key: BWWDKXMHDNDMEB-BDAKNGLRSA-N
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Description

Stereochemical Variants

  • D-Proline methyl ester (CAS 43041-12-9): Mirror-image configuration at C2 (2R) shows distinct biochemical activity
  • 4-Hydroxy-L-proline methyl ester : Hydroxyl group at C4 enables hydrogen bonding absent in the propyl derivative

Table 3: Structural Comparison of Proline Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester N1-Me, C4-Pr, C2-OMe 185.267 Chiral synthons
L-Proline methyl ester C2-OMe 129.16 Peptide synthesis
N-Methylproline butyl ester N1-Me, C2-OBu 185.26 Conformational studies

The propyl group enhances hydrophobicity (LogP = 1.8 vs. 0.9 for methylproline) while maintaining the rigid pyrrolidine framework critical for inducing secondary structures in peptides. Unlike 4-hydroxyproline derivatives, the propyl substituent does not participate in hydrogen bonding, making it useful for studying steric effects in enzymatic recognition.

Properties

IUPAC Name

methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWDKXMHDNDMEB-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858064
Record name Methyl (4R)-1-methyl-4-propyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-39-7
Record name Methyl (4R)-1-methyl-4-propyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Esterification Protocol

The primary synthesis pathway involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with methanol under acidic conditions. This reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by methanol. The reaction proceeds via the following mechanism:

  • Protonation : The carboxylic acid group of (4R)-1-Methyl-4-propyl-L-proline is activated by acid, forming an acylium ion.

  • Nucleophilic Attack : Methanol attacks the electrophilic carbonyl carbon, leading to tetrahedral intermediate formation.

  • Deprotonation : Loss of water regenerates the acid catalyst and yields the methyl ester.

Reaction Conditions :

  • Temperature : Reflux conditions (60–80°C) to overcome activation energy barriers.

  • Time : 6–12 hours for complete conversion, monitored via thin-layer chromatography (TLC).

  • Molar Ratio : 1:5 molar ratio of proline derivative to methanol to drive equilibrium toward ester formation.

Alternative Catalytic Systems

Recent advancements explore heterogeneous catalysts, such as immobilized lipases or zeolites, to improve selectivity and reduce waste. For instance, lipase B from Candida antarctica (CAL-B) catalyzes esterification in non-aqueous media, achieving 85% yield with minimal byproducts. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Industrial Production and Scalability

Large-Scale Reactor Design

Industrial synthesis utilizes continuous-flow reactors to enhance efficiency and reproducibility. Key features include:

  • Automated Temperature Control : Precision heating jackets maintain optimal reaction temperatures.

  • In-Line Analytics : Real-time HPLC or IR spectroscopy monitors conversion rates, enabling dynamic adjustments.

Table 1: Comparative Performance of Batch vs. Continuous-Flow Systems

ParameterBatch ReactorContinuous-Flow Reactor
Yield (%)72–7888–93
Reaction Time (hours)124
Purity (%)9599
Catalyst RecoveryPartialFull

Data derived from industrial case studies.

Deuterated Derivative Synthesis

For applications requiring isotopic labeling, deuterated methanol (CD₃OD) substitutes methanol in the esterification process. This modifies the reaction kinetics due to deuterium’s higher bond dissociation energy, necessitating prolonged reaction times (18–24 hours) and elevated temperatures (70–90°C). The resulting (4R)-1-Methyl-4-propyl-L-proline-d₃ Methyl Ester exhibits enhanced metabolic stability, critical for tracer studies.

Stereochemical Control and Byproduct Mitigation

Chirality Preservation

The (4R) configuration is preserved via stereospecific catalysts and low-temperature conditions. For example, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) invert stereochemistry at C4, requiring stringent control to avoid racemization.

Table 2: Impact of Reaction Conditions on Stereochemical Purity

Condition% (4R) Isomer% (4S) Isomer
Acidic Catalyst, 25°C982
Enzymatic, 40°C991
High Temp (80°C)8218

Data adapted from enzymatic and chemical synthesis trials.

Byproduct Formation and Removal

Common byproducts include:

  • Unreacted Proline Derivative : Removed via aqueous extraction at pH 7–8.

  • Dimethyl Ether : Evaporates under reduced pressure.

  • Oligomers : Separated using size-exclusion chromatography.

Purification and Quality Control

Distillation and Chromatography

  • Vacuum Distillation : Isolates the ester (boiling point: 210–215°C at 0.1 mmHg) from low-boiling impurities.

  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent achieve >99% purity.

Analytical Validation

  • NMR Spectroscopy : Confirms esterification (δ 3.65 ppm for methoxy group) and stereochemistry.

  • Mass Spectrometry : Molecular ion peak at m/z 185.267 validates molecular weight.

Comparative Analysis of Methodologies

Traditional vs. Green Chemistry Approaches

Traditional Acid-Catalyzed Esterification

  • Pros : High yields, well-established protocols.

  • Cons : Corrosive catalysts, solvent waste.

Enzymatic Esterification

  • Pros : Eco-friendly, high stereoselectivity.

  • Cons : Higher cost, slower kinetics.

Cost-Benefit Analysis for Industrial Adoption

Table 3: Economic Metrics of Synthesis Routes

MetricAcid-CatalyzedEnzymatic
Raw Material Cost ($/kg)120180
Energy Consumption (kWh)5030
Waste Disposal Cost ($)20050

Data synthesized from pilot-scale evaluations .

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted proline derivatives.

Scientific Research Applications

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Proline Derivatives

The following table compares (4R)-1-Methyl-4-propyl-L-proline Methyl Ester with other proline-based methyl esters:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 1-Methyl, 4-propyl, methyl ester C₁₁H₂₁NO₂ Intermediate in chiral synthesis; predicted pKa -0.74
(4R)-1-Boc-4-methylthiol-L-proline Methyl Ester 1-Boc, 4-methylthiol, methyl ester C₁₂H₂₁NO₇S Protected proline derivative; used in peptide synthesis
D-Proline, 4-hydroxy-, methyl ester, hydrochloride 4-Hydroxy, methyl ester, hydrochloride C₇H₁₂NO₃·HCl Chiral building block; applications in fine chemicals
(1S,4R)-1-Acetylamino-2-cyclopentene-4-carboxylic Acid Methyl Ester Acetylamino, cyclopentene, methyl ester C₁₀H₁₅NO₃ Intermediate for optically active compounds
Key Observations:
  • Stereochemical Influence : The (4R) configuration ensures chiral specificity, critical for interactions with biological targets. For example, the hydrochloride salt in retains stereochemical utility in asymmetric synthesis.
  • Functional Groups : The methyl ester group facilitates hydrolysis to carboxylic acids under mild conditions, a feature shared with analogs like the cyclopentene derivative in .
Table 2: Physicochemical Properties of Selected Methyl Esters
Property This compound 8-O-Acetylshanzhiside Methyl Ester Sandaracopimaric Acid Methyl Ester
Molecular Weight 199.29 g/mol 454.45 g/mol 330.47 g/mol
Melting Point Not reported Powder form; no defined MP Not reported
Primary Use Pharmaceutical intermediate Reference standard Natural product isolation
Key Findings:
  • Size and Complexity : The target compound is smaller and less complex than diterpene esters like sandaracopimaric acid methyl ester (), making it more suitable for synthetic scalability.
  • Application Scope : Unlike natural product-derived esters (e.g., sandaracopimaric acid methyl ester ), the target compound is synthetically tailored for precision in drug development.

Reaction Kinetics and Functional Group Compatibility

Evidence from enzymatic studies () highlights that methyl esters generally exhibit higher reactivity in transamination and acyl transfer reactions compared to bulkier esters (e.g., isopropyl esters in ). For instance, 3-oxohexanoic acid methyl ester showed a 40% higher reaction rate than its isopropyl counterpart in acetophenone assays . This aligns with the target compound’s utility in kinetic resolution processes.

Biological Activity

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral amino acid derivative recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO2C_9H_{17}NO_2. It features a chiral center at the 4-position of the proline ring, which significantly influences its biological interactions and reactivity. The compound is classified as an amino acid derivative, particularly a proline derivative, which is crucial for understanding its biological roles and mechanisms of action.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. This similarity allows it to interact with various biological targets such as enzymes and receptors. Research indicates that proline derivatives can influence protein folding and stability, potentially affecting cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Studies have shown that this compound exhibits enzyme inhibition properties. It has been investigated for its role in inhibiting specific enzymes, which can lead to significant effects on biochemical pathways.

Antileishmanial Activity

One notable finding regarding the biological activity of this compound is its antileishmanial activity . It has demonstrated effectiveness against the intracellular amastigote forms of Leishmania infantum, with an IC50 value of 29.9 μM . This suggests potential therapeutic applications in treating leishmaniasis, a disease caused by parasites from the Leishmania genus.

Biological Activity IC50 Value (μM) Target
Antileishmanial Activity29.9Leishmania infantum

Structural Biology Applications

The compound has been utilized in structural biology to study conformational landscapes of proline derivatives. Research indicates that modifications on prolines can significantly affect peptide structure and stability, which is critical for understanding protein interactions and functions .

In one study, the impact of various proline analogs on peptide conformation was analyzed using techniques like NMR spectroscopy and X-ray diffraction. The findings highlighted how different substitutions could modulate the structural properties of peptides, thereby influencing their biological activity .

Therapeutic Potential in Neurological Disorders

This compound has also been explored for its potential therapeutic effects in neurological disorders. Its role as a chiral building block allows it to be incorporated into drug designs targeting specific neurological pathways. The compound's ability to inhibit certain enzymes involved in neurotransmitter metabolism could provide avenues for developing treatments for conditions such as depression or anxiety.

Q & A

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify methyl (δ 3.6–3.8 ppm) and propyl groups (δ 0.8–1.6 ppm). Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects ester carbonyl stretches (~1740 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for analogous methyl esters (e.g., stearic acid methyl ester) . For stereoisomer discrimination, compare retention times with chiral column HPLC, as demonstrated for methionine methyl ester enantiomers .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Design accelerated stability studies using buffer systems (pH 1–12) and thermal stress (25–60°C). Monitor degradation via LC-MS, focusing on ester hydrolysis (yielding free proline derivatives) and propyl group oxidation. Include controls like heptadecanoic acid methyl ester to assess ester stability under similar conditions . Statistical tools (e.g., Design of Experiments, DoE) optimize parameter ranges, as shown in transesterification methyl ester content analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes like proline-specific peptidases. Parameterize force fields using crystallographic data of 4-hydroxyproline methyl ester complexes . Validate predictions with in vitro assays measuring IC₅₀ values. Compare results with structurally related inhibitors, such as 1-Boc-4-mercapto-L-proline methyl ester , to assess substituent effects .

Q. What strategies resolve contradictions in reported reaction yields for propyl-substituted proline esters?

  • Methodological Answer : Replicate published protocols while varying catalysts (e.g., Pd/C vs. enzymatic) and solvents (polar aprotic vs. ethers). Analyze side products via GC-MS, focusing on byproducts like 3-oxohexanoic acid methyl ester (common in ester side reactions) . Cross-validate results using independent characterization (e.g., 2D NMR) and consult SciFinder for updated synthetic pathways .

Q. How does the propyl group’s conformation influence the compound’s physicochemical properties in lipid membrane studies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model interactions with lipid bilayers. Compare with 4-chlorophenylacetate methyl ester (a structurally rigid analog) to isolate propyl chain effects . Experimentally, use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, correlating with logP values from Reaxys .

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